![molecular formula C13H9N3O3 B1440605 2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1255777-72-0](/img/structure/B1440605.png)

2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Vue d'ensemble

Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its applications.

Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually reported.Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts. Mechanisms of these reactions may also be proposed.Physical And Chemical Properties Analysis

This includes determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties may also be reported.Applications De Recherche Scientifique

-

Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Application: This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results: The advantages and drawbacks of different synthetic strategies are considered .

-

CDK2 Inhibition for Cancer Treatment

- Application: CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Methods: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Results: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

-

Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Application: This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results: The advantages and drawbacks of different synthetic strategies are considered .

-

CDK2 Inhibition for Cancer Treatment

- Application: CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Methods: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Results: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

-

Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

- Application: This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

- Methods: The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Results: The advantages and drawbacks of different synthetic strategies are considered .

-

CDK2 Inhibition for Cancer Treatment

- Application: CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Methods: A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .

- Results: Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Safety And Hazards

Information on the compound’s toxicity, flammability, and environmental impact is usually included in this section. Handling and disposal guidelines may also be provided.

Orientations Futures

This could involve proposing further studies to better understand the compound’s properties or to develop new applications for it.

I hope this general information is helpful. For specific information on “2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one”, I would recommend consulting scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to researchers in the field. Please note that handling and experimenting with chemical compounds should always be done under the guidance of a trained professional, due to potential risks and hazards.

Propriétés

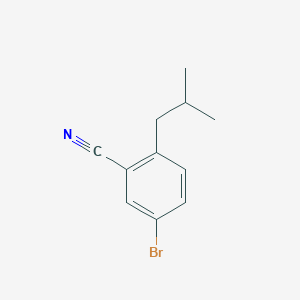

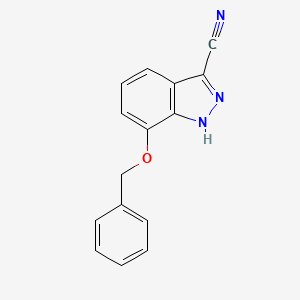

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5H-pyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O3/c17-13-10-6-9(15-16(10)4-3-14-13)8-1-2-11-12(5-8)19-7-18-11/h1-6H,7H2,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXBHZNNWQXXLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CNC(=O)C4=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1440523.png)

![(2-([6-(2-Furyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1440527.png)

![7-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1440537.png)

![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)